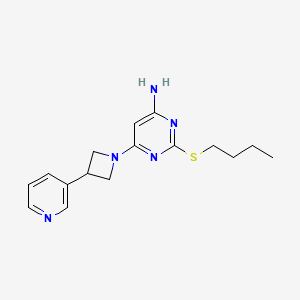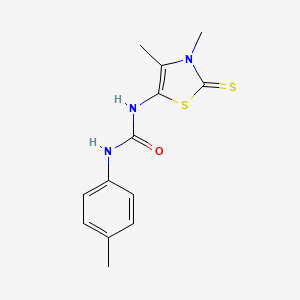![molecular formula C20H24N4O3 B5659076 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5659076.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, including cyclocondensation, N-alkylation, and interactions with various reagents to introduce specific functional groups. For instance, compounds with structural similarities have been synthesized through cyclocondensation of N'-substituted benzylidene acetohydrazides with thiolactic acid or mercapto succinic acid in the presence of catalysts like anhydrous zinc chloride in a microwave reactor, showcasing the diversity in synthetic approaches for these complex molecules (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing the presence of distinct functional groups and the overall geometry. Studies often focus on the crystal structure, electron distribution, and intermolecular interactions to understand the compound's stability and reactivity. For example, a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, demonstrated electrophilic nature and potential interactions with DNA bases, as analyzed through density functional theory (DFT) and natural bond orbital analysis (Ekici et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and condensation, leading to the formation of derivatives with potential biological activities. Their chemical behavior is influenced by the functional groups present, such as oxadiazole, thiazolidine, and acetamide groups, which contribute to their reactivity towards nucleophiles and electrophiles. The synthesis and characterization of derivatives, such as those with antibacterial activity, are crucial for understanding the compound's chemical properties (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's application in research and development. These properties are determined through experimental methods and theoretical calculations, providing insights into the molecule's stability under different conditions. The crystalline structure, as revealed by X-ray diffraction, and the solubility in various solvents are particularly relevant for the compound's formulation and storage (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are central to understanding the compound's potential applications. Investigations into its reactivity with DNA, protein binding affinity, and potential as a synthon for protecting groups highlight the compound's versatility and utility in chemical synthesis. These studies, often supported by computational models, provide valuable insights into the compound's behavior in biological systems and its potential for further modification (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).
Propriétés
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(12-17-21-20(27-22-17)15-8-5-9-15)19(26)13-24-11-16(10-18(24)25)14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJDCCFNLFAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CCC2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)


![5-acetyl-1'-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659014.png)
![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)

![(3S,5S)-5-[(3,3-diphenyl-1-piperidinyl)carbonyl]-1-methyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5659059.png)
![1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659066.png)
![8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5659071.png)
![N-benzyl-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5659102.png)